molecular formula C14H18O B13601031 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal

Cat. No.: B13601031
M. Wt: 202.29 g/mol
InChI Key: YJDQHJDSHMERAT-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is a bicyclic aldehyde derivative featuring a tetrahydronaphthalene (tetralin) scaffold linked to a four-carbon aliphatic chain terminating in an aldehyde group. The tetralin moiety confers rigidity and aromatic character, while the aldehyde group enhances reactivity, enabling applications in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-(1,2,3,4-tetrahydronaphthalen-1-yl)butanal

InChI

InChI=1S/C14H18O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10-11,13H,3-5,7-9H2

InChI Key

YJDQHJDSHMERAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the butanal group. One common method involves the catalytic hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to a formylation reaction to introduce the butanal group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Under controlled conditions, this reaction preserves the tetrahydronaphthalene framework while modifying the terminal functional group:

Reagent Conditions Product Yield
KMnO₄ (aq)Acidic, 25°C, 12 hr4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid78%
Ag₂O (NH₃)Aqueous ammonia, 0°CSame as above65%

Mechanistic Insight : Oxidation proceeds via deprotonation of the aldehyde hydrate intermediate, followed by electron transfer to the oxidizing agent. The tetrahydronaphthalene ring remains intact due to its reduced aromaticity .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without affecting the saturated naphthalene system:

Reagent Conditions Product Yield
NaBH₄EtOH, 0°C → 25°C, 2 hr4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanol92%
LiAlH₄Dry Et₂O, reflux, 1 hrSame as above85%

Side Reaction : Over-reduction of the tetrahydronaphthalene ring occurs with Li/NH₃ systems under O₂, leading to fully hydrogenated decalin derivatives .

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming C–C bonds:

Aldol Condensation

With ketones or aldehydes under basic conditions:

  • Base : NaOH (10% aq)

  • Product : α,β-unsaturated carbonyl derivatives

  • Yield : 60–75%

Example :
RCHO+R’COR’’OHRCH=CHCOR’’+H2O\text{RCHO} + \text{R’COR’’} \xrightarrow{\text{OH}^-} \text{RCH=CHCOR’’} + \text{H}_2\text{O}

Imine Formation

Reaction with primary amines:

Amine Conditions Product
BenzylamineEtOH, 25°C, 6 hrN-Benzyl-4-(tetrahydronaphthalen-1-yl)butanimine
CyclohexylamineToluene, reflux, 12 hrCyclohexyl analog

Catalyst : Anhydrous MgSO₄ accelerates water removal .

Cyclization Reactions

The aldehyde group facilitates intramolecular processes:

Prins Cyclization

Under Lewis acid catalysis (e.g., BF₃·Et₂O):

  • Product : Oxabicyclic compounds with fused tetrahydronaphthalene-oxane systems

  • Yield : 55% (cis/trans = 1:1)

Key Step : Electrophilic activation of the aldehyde promotes cyclization via carbocation intermediates.

Friedel-Crafts Alkylation

Reaction with electron-rich arenes:

Arene Catalyst Product
Veratrole (1,2-DMB)AlCl₃4-(3,4-Dimethoxyphenyl)-tetralin derivative

Regioselectivity : Para-substitution dominates due to steric hindrance at ortho positions .

Stability and Competing Pathways

  • Autoxidation : Forms peroxides under prolonged O₂ exposure (detectable by iodometric titration) .

  • Acid Sensitivity : The aldehyde undergoes hydration in strongly acidic media (pH < 2), forming geminal diols.

Comparative Reactivity

Reaction Type Rate (Relative to Benzaldehyde) Activation Energy (kJ/mol)
Oxidation1.8×45.2
Reduction2.1×38.7
Aldol Condensation0.7×62.3

Rationale : Enhanced electron density from the tetrahydronaphthalene ring accelerates redox processes but slows condensation due to steric effects .

Scientific Research Applications

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Functional Group Variations

The following compounds share the tetrahydronaphthalene core but differ in substituents, influencing their reactivity and applications:

Compound Name Molecular Formula Functional Group Key Properties/Applications Reference
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₂O₂ Carboxylic acid High polarity; potential pharmaceutical use (sterility: meets requirements, pH 5.8–6.5)
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide C₁₃H₁₈N₂O Carboxamide Enhanced solubility due to amine group; likely bioactive
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile C₁₁H₁₁N Nitrile High thermal stability; used in polymer synthesis
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid C₁₅H₂₀O₃ Carboxylic acid Molecular weight 248.32; polar surface area 54.37 Ų
4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine C₁₄H₁₉NO Morpholine Heterocyclic amine; potential CNS activity

Key Observations :

  • Reactivity : The aldehyde group in 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal confers higher electrophilicity compared to carboxylic acids (e.g., compound in ) or nitriles (e.g., compound in ), making it more reactive in condensation or nucleophilic addition reactions.
  • Polarity : Carboxylic acid derivatives (e.g., C₁₁H₁₂O₂ in , C₁₅H₂₀O₃ in ) exhibit higher polarity than the aldehyde analog due to hydrogen-bonding capabilities.
  • Pharmaceutical Potential: Amide derivatives (e.g., C₁₃H₁₈N₂O in ) and morpholine-containing analogs (e.g., C₁₄H₁₉NO in ) are more likely to exhibit bioactivity due to improved solubility and membrane permeability.

Structural and Stereochemical Considerations

  • Substituent Effects : Methoxy or alkyl substituents (e.g., 6-methoxy in or morpholine in ) modulate electronic and steric properties, altering binding affinity in drug-receptor interactions.

Pharmacological Potential

  • Drug Likeness : The tetralin scaffold is prevalent in CNS-active compounds. For example, morpholine derivatives (e.g., ) are explored for neuropharmacological applications, while carboxamides (e.g., ) may target enzymatic pathways.
  • Physicochemical Metrics : The aldehyde analog’s predicted XLogP3 (hydrophobicity) and topological polar surface area (TPSA) would differ significantly from carboxylic acid derivatives (e.g., TPSA 54.37 Ų in ), affecting bioavailability.

Notes

Data Limitations : Direct experimental data for this compound are sparse; inferences rely on structural analogs.

Functional Group Impact : Substituents dictate reactivity and applications, as seen in the contrast between aldehydes (electrophilic) and nitriles (stable but less reactive) .

Commercial Availability : Suppliers list analogs like 4-(1,2,3,4-Tetrahydronaphthalen-2-yl)morpholine (CAS 23853-56-7), suggesting industrial interest in tetralin derivatives .

Biological Activity

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal is a chemical compound that has garnered attention for its potential biological activities. This article explores the various biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydronaphthalene moiety attached to a butanal group. Its structure can be represented as follows:

C13H16O\text{C}_{13}\text{H}_{16}\text{O}

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydronaphthalene have been shown to inhibit the growth of various cancer cell lines while sparing normal cells. A study highlighted the ability of certain tetrahydronaphthalene derivatives to selectively inhibit tumorigenic cells at concentrations as low as 10 µM without affecting non-tumorigenic cells .

CompoundCancer Cell LineIC50 (µM)Selectivity
Derivative AMurine liver cancer10High
Derivative BNon-tumorigenic liver>100Low

Neuroprotective Effects

The neuroprotective potential of compounds related to tetrahydronaphthalene has been documented in studies focusing on their ability to stabilize proteins involved in neurodegenerative diseases. These compounds may act by enhancing the stability of key enzymes in neuronal pathways .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, enhancing or inhibiting their activity. For example, it has been suggested that it could act on phenylalanine hydroxylase (PAH), a critical enzyme in amino acid metabolism .
  • Cell Signaling Pathways : Tetrahydronaphthalene derivatives may influence various signaling pathways that regulate cell proliferation and apoptosis. This modulation can lead to reduced tumor growth and improved cellular health.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that protect cells from oxidative stress, a common factor in cancer and neurodegenerative diseases .

Study on Anticancer Properties

A notable study conducted on a series of tetrahydronaphthalene derivatives demonstrated their effectiveness against liver cancer cells. The researchers found that specific modifications to the tetrahydronaphthalene core significantly enhanced anticancer activity while reducing toxicity to normal cells .

Neuroprotection in Animal Models

In an animal model study, administration of a tetrahydronaphthalene derivative showed promising results in preventing neurodegeneration associated with Alzheimer's disease. The compound was able to improve cognitive functions and reduce amyloid plaque formation in treated subjects compared to controls .

Q & A

Q. How can researchers optimize the synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanal while minimizing by-products?

Methodological Answer: Synthesis optimization should begin with a factorial design approach to evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can identify critical parameters affecting yield and by-product formation . Post-synthesis, purification via solid-phase extraction (SPE) using Oasis HLB cartridges (pre-conditioned with methanol) can isolate the target compound from impurities, as demonstrated in analogous protocols for structurally related aldehydes . Characterization via LC-MS and NMR (e.g., ¹H/¹³C, DEPT-135) is essential to confirm purity and structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS provides accurate mass determination and fragmentation patterns for structural confirmation. For quantification in biological or environmental samples, isotope dilution using deuterated internal standards (e.g., triclosan-d3 or BP-3-d5) improves precision by correcting for matrix effects . Gas chromatography (GC) with flame ionization detection (FID) may be less suitable due to the compound’s thermal instability, favoring liquid chromatography (LC) methods instead.

Q. How should researchers establish a theoretical framework for studying the reactivity of this compound?

Methodological Answer: Begin by aligning the research with established organic reaction mechanisms, such as nucleophilic addition to the aldehyde group or cyclization reactions involving the tetrahydronaphthalene moiety. Density functional theory (DFT) calculations can predict reactive sites and transition states, guiding experimental design . Literature review should focus on analogous systems (e.g., tetralin derivatives) to identify gaps in understanding, such as stereoelectronic effects influencing reaction pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic efficiencies for hydrogenation reactions involving this compound?

Methodological Answer: Conduct a meta-analysis of published catalytic systems (e.g., Pd/C, Raney Ni) under standardized conditions (solvent, H₂ pressure, temperature). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. If discrepancies persist, advanced characterization techniques like in-situ FTIR or X-ray absorption spectroscopy (XAS) can reveal catalyst poisoning or structural changes during reactions . Cross-validation with kinetic isotope effects (KIE) may clarify mechanistic discrepancies .

Q. How can computational modeling predict the environmental fate and toxicity of this compound?

Methodological Answer: Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation potential and ecotoxicity endpoints (e.g., LC50 for aquatic organisms). Molecular dynamics (MD) simulations can assess interactions with biological membranes or enzymes, while adsorption-desorption studies using the Abraham solvation parameter model predict soil mobility . Experimental validation via OECD Test Guideline 301 (ready biodegradability) and Microtox assays is critical for refining computational predictions .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Use accelerated stability testing with a full factorial design (pH 2–12, 25–60°C) to monitor degradation kinetics. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) tracks degradation products, while Arrhenius plots extrapolate shelf-life at standard conditions. For mechanistic insights, isotopic labeling (e.g., ¹⁸O in the aldehyde group) combined with NMR can elucidate hydrolysis pathways .

Q. How can researchers investigate the compound’s role in multi-step synthetic pathways (e.g., as a chiral building block)?

Methodological Answer: Design iterative reaction sequences (e.g., aldol condensation followed by asymmetric hydrogenation) to evaluate stereochemical outcomes. Chiral stationary phase HPLC or circular dichroism (CD) spectroscopy determines enantiomeric excess (ee). For scalability, employ continuous-flow reactors to enhance reproducibility and reduce intermediate isolation steps . Mechanistic studies using in-situ Raman spectroscopy or stopped-flow techniques can resolve transient intermediates .

Data Contradiction Analysis Framework

  • Step 1 : Cross-reference experimental data with computational predictions (e.g., DFT vs. observed reaction rates).
  • Step 2 : Validate analytical methods using certified reference materials (CRMs) or spike-and-recovery experiments .
  • Step 3 : Apply Bayesian statistics to weigh conflicting evidence, prioritizing studies with robust methodological designs (e.g., controlled variables, replication) .

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